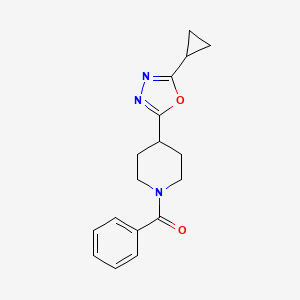
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2005 and has since become a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
The compound's synthesis and molecular structure have been studied in the context of its potential applications in dinuclear copper(II) complexes. These complexes exhibit distinct square pyramidal Cu(II) centers with each ion bound by various atoms, including carboxylate oxygen and pyridine nitrogen. They show antiferromagnetic coupling and are relevant in the study of magnetic susceptibility and electron paramagnetic resonance (EPR) spectra in various states (Holz, Bradshaw, & Bennett, 1998).
Catalytic Applications
The compound has been used as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This application demonstrates the compound's relevance in facilitating chemical transformations, particularly in producing internal alkynes with diverse structures (Chen, Li, Xu, & Ma, 2023).
Antitumor Applications
N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a related compound, represents a new class of antitumor agents. Its mode of action involves the superinduction of spermidine/spermine N1-acetyltransferase in sensitive cell types, leading to programmed cell death. This application is significant in cancer research, exploring new avenues for antineoplastic agents (Ha, Woster, Yager, & Casero, 1997).
Coordination Chemistry
In coordination chemistry, the compound's analogs have been used to form metal complexes. These complexes exhibit interesting properties such as antiferromagnetic interactions and magnetic behavior, which are significant in the study of coordination polymers and metal-organic frameworks (Rodrı́guez-Diéguez, Cano, Kivekäs, Debdoubi, & Colacio, 2007).
Topoisomerase Inhibition
The compound's related derivatives have shown inhibitory activity against mammalian topoisomerase II. This application is crucial in understanding the mechanism of action of these compounds in inhibiting DNA replication and transcription, with potential implications in cancer therapy (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(17(23)21-15-7-4-10-19-11-15)20-12-18(24,14-8-9-14)13-5-2-1-3-6-13/h1-7,10-11,14,24H,8-9,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDDOQIBLGYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CN=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3015662.png)
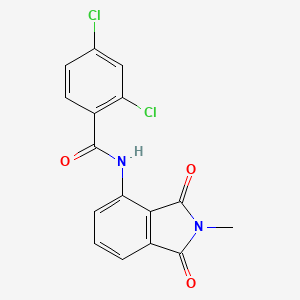
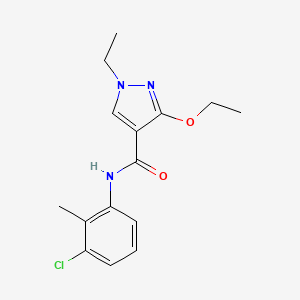
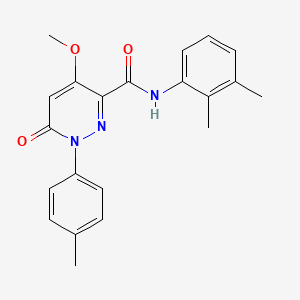
![2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3015669.png)
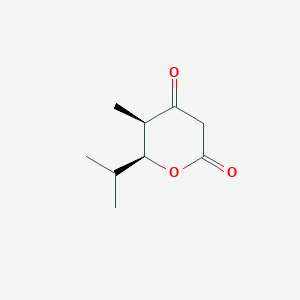
![N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3015671.png)
![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)

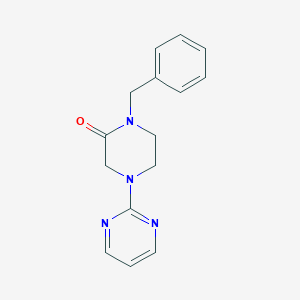

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3015680.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3015681.png)
